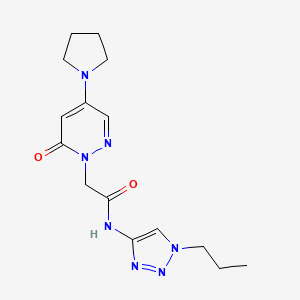![molecular formula C22H30ClN3OS B4065407 N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-isopropyl-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4065407.png)
N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-isopropyl-N-methyl-1,3-thiazole-4-carboxamide
Vue d'ensemble
Description
N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-isopropyl-N-methyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C22H30ClN3OS and its molecular weight is 420.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.1798115 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interactions and Receptor Antagonism
"N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-isopropyl-N-methyl-1,3-thiazole-4-carboxamide" is known for its potent and selective antagonism of the CB1 cannabinoid receptor. Studies have detailed its molecular interactions, emphasizing its role in the development of pharmacophores and quantitative structure-activity relationship (QSAR) models for CB1 receptor ligands. This compound, through its various conformers, demonstrates a significant steric binding interaction with the CB1 receptor, which is crucial for its antagonist activity. This interaction is particularly important for understanding the compound's mechanism of action and its potential therapeutic applications, especially in conditions where cannabinoid receptor modulation is beneficial (Shim et al., 2002).
Structural Analogues and Activity
Research into the structural analogues of this compound has been instrumental in mapping the structure-activity relationships (SARs) essential for cannabinoid receptor antagonistic activity. By examining variations in the pyrazole derivatives, insights into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity have been gained. These studies contribute to the search for more selective and potent cannabinoid ligands, potentially offering therapeutic benefits in treating the side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Potential Therapeutic Applications
The compound's interactions with cannabinoid receptors, particularly its antagonist activity at the CB1 receptor, suggest potential therapeutic applications in conditions such as obesity, metabolic syndrome, and possibly psychiatric disorders. The selective blockade of the CB1 receptor by compounds like "this compound" and its analogues could lead to the development of new treatments that mitigate the adverse effects associated with cannabinoid receptor activation (Serra et al., 2002).
Propriétés
IUPAC Name |
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-propan-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3OS/c1-16(2)21-24-20(15-28-21)22(27)25(3)14-18-9-12-26(13-10-18)11-8-17-4-6-19(23)7-5-17/h4-7,15-16,18H,8-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQWOTIJFPZAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)C(=O)N(C)CC2CCN(CC2)CCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4065334.png)
![1-benzoyl-4-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}piperazine](/img/structure/B4065342.png)


![2-bromo-N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4065375.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4065379.png)
![4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B4065383.png)
![ethyl 7-(1H-indol-3-yl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4065389.png)
![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4065395.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B4065415.png)
![8-(4-methoxyphenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4065431.png)

![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-ethylbenzamide](/img/structure/B4065438.png)
